molecular formula C15H11BrN2O B12886392 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-98-7

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline

Cat. No.: B12886392
CAS No.: 89752-98-7
M. Wt: 315.16 g/mol
InChI Key: IYHAWZCHVKFEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Bromophenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further connected to an aniline group. The unique structure of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromobenzoyl chloride and 2-aminophenol in the presence of a base can lead to the formation of the oxazole ring. Subsequent reactions with aniline derivatives can yield the desired compound.

Industrial Production Methods

Industrial production of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(2-(4-Bromophenyl)oxazol-5-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. The bromophenyl group can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline: Similar structure with a chlorine atom instead of bromine.

    4-(2-(4-Methylphenyl)oxazol-5-yl)aniline: Contains a methyl group instead of bromine.

    4-(2-(4-Nitrophenyl)oxazol-5-yl)aniline: Features a nitro group in place of bromine.

Uniqueness

The presence of the bromophenyl group in 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline imparts unique chemical and physical properties, such as increased reactivity and binding affinity. This makes it distinct from other similar compounds and valuable in specific research applications.

Properties

CAS No.

89752-98-7

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline

InChI

InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2

InChI Key

IYHAWZCHVKFEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.